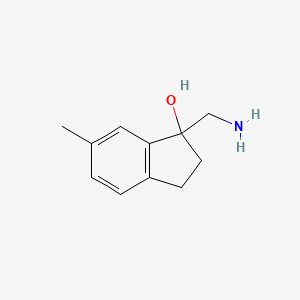

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol

Description

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol (IUPAC name: 1-(aminomethyl)-6-methyl-2,3-dihydro-1H-inden-1-ol) is a bicyclic organic compound featuring an indene core substituted with an aminomethyl group at position 1, a hydroxyl group at position 1, and a methyl group at position 4.

- Steric and Electronic Features: The aminomethyl group (-CH2NH2) provides nucleophilic and hydrogen-bonding capabilities, while the methyl substituent at position 6 introduces steric bulk that may influence molecular interactions .

- Synthesis and Reactivity: Similar compounds, such as 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol (CAS 1409881-94-2), are synthesized via reductive amination or nucleophilic substitutions, suggesting analogous pathways for the target compound .

- Biological Relevance: Indenol derivatives are studied for applications in medicinal chemistry, including as antioxidants or enzyme modulators, though specific biological data for this compound remain undocumented .

Properties

IUPAC Name |

1-(aminomethyl)-6-methyl-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-2-3-9-4-5-11(13,7-12)10(9)6-8/h2-3,6,13H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEPBUWCCOZURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2(CN)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol, also known as Gabapentin, primarily targets the α2δ-1 protein, a subunit of voltage-gated calcium channels. This protein plays a crucial role in the transmission of pain signals to the brain.

Mode of Action

Gabapentin binds with high affinity to the α2δ-1 protein. This binding decreases the activity of a subset of calcium channels, reducing the release of excitatory neurotransmitters and thus dampening the transmission of pain signals.

Biochemical Pathways

Instead, it acts by modulating the activity of calcium channels, which play a key role in neurotransmission.

Pharmacokinetics

Gabapentin is absorbed from the intestines by an active transport process mediated via an amino acid transporter. Its bioavailability ranges from 27% to 60%, inversely proportional to the dose. The elimination half-life of Gabapentin is approximately 5 to 7 hours.

Result of Action

The binding of Gabapentin to the α2δ-1 protein leads to a decrease in the activity of certain calcium channels, resulting in reduced neurotransmission. This can alleviate symptoms of conditions such as partial seizures and neuropathic pain. It should be noted that the effectiveness of gabapentin can vary among individuals.

Action Environment

The action of Gabapentin can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach, with a high-fat meal increasing its bioavailability. Additionally, the drug’s elimination can be impacted by kidney function, with lower doses recommended for those with kidney disease.

Biological Activity

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indene framework with an aminomethyl group and a hydroxyl group, contributing to its diverse reactivity. Its molecular formula is with a molecular weight of approximately 175.23 g/mol. The presence of both amino and hydroxyl functionalities enhances its potential for biological interactions.

Antimicrobial Properties

Research indicates that 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol exhibits notable antimicrobial activity . Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves interaction with microbial cell membranes, leading to disruption and cell death.

Anticancer Potential

This compound has been investigated for anticancer properties , particularly its ability to induce apoptosis in cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cell survival and proliferation.

Neuroprotective Effects

Emerging evidence suggests that 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol may possess neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. Its potential interaction with neurotransmitter systems may contribute to mood regulation and cognitive enhancement .

The biological effects of 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzymatic activity, resulting in various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Case Studies

Several studies have highlighted the compound's efficacy:

- Antimicrobial Study : A study demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Cancer Cell Line Research : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities of 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol | Indene structure with amino and hydroxyl groups | Antimicrobial, anticancer, neuroprotective |

| Indanone | Lacks amino group | Limited biological activity |

| 2-Acetylindole | Indole structure | Anticancer properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(aminomethyl)-6-methyl-2,3-dihydroinden-1-ol and related indenol/indenone derivatives:

Key Comparative Insights

Functional Group Impact: The aminomethyl group in the target compound distinguishes it from analogs like 6-tert-butyl-2,3-dihydro-1H-inden-5-ol (CAS 1623-09-2), which lacks nitrogen-based functionality. This group enables participation in Schiff base formation or coordination chemistry, critical for metal-catalyzed reactions . Hydroxyl vs.

Steric and Electronic Effects: Methyl vs. Dimethyl Substitution: 6-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS 252005-94-0) demonstrates how geminal dimethyl groups stabilize the indene ring, a feature absent in the target compound but relevant for stability in acidic conditions .

The hydrochloride salt form of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine highlights the importance of salt formation in optimizing pharmacokinetic properties, a strategy applicable to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.